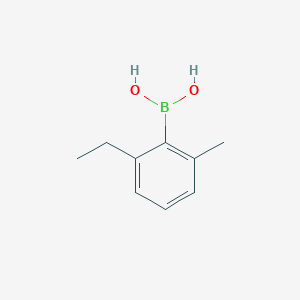(2-ethyl-6-methylphenyl)boronic acid
CAS No.: 953075-89-3
Cat. No.: VC7214657
Molecular Formula: C9H13BO2
Molecular Weight: 164.01
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 953075-89-3 |
|---|---|
| Molecular Formula | C9H13BO2 |
| Molecular Weight | 164.01 |
| IUPAC Name | (2-ethyl-6-methylphenyl)boronic acid |
| Standard InChI | InChI=1S/C9H13BO2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6,11-12H,3H2,1-2H3 |
| Standard InChI Key | QDSUHZPUFWHFNI-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC=C1CC)C)(O)O |
Introduction
Structural Characteristics and Molecular Geometry
Molecular Formula and Connectivity
(2-Ethyl-6-methylphenyl)boronic acid has the molecular formula C₉H₁₃BO₂, with a molecular weight of 164.01 g/mol . The SMILES notation (B(C₁=C(C=CC=C₁CC)C)(O)O) reveals a benzene ring substituted with an ethyl group at the 2-position, a methyl group at the 6-position, and a boronic acid (-B(OH)₂) functional group at the 1-position (Figure 1) . The InChIKey (QDSUHZPUFWHFNI-UHFFFAOYSA-N) provides a unique identifier for computational and database applications .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃BO₂ | |
| Molecular Weight | 164.01 g/mol | |
| SMILES | B(C₁=C(C=CC=C₁CC)C)(O)O | |
| InChIKey | QDSUHZPUFWHFNI-UHFFFAOYSA-N |
Crystallographic and Conformational Analysis
While no experimental crystallographic data exists for this compound, analogous arylboronic acids exhibit planar trigonal geometry around the boron atom, with B–O bond lengths averaging 1.36–1.38 Å in free boronic acids . The ethyl and methyl substituents likely induce steric hindrance, potentially distorting the boron atom’s planarity. In related systems like 2-tolylboronic acid, the boronic acid group remains coplanar with the aromatic ring , but the bulkier ethyl group in (2-ethyl-6-methylphenyl)boronic acid may force a slight perpendicular orientation to minimize steric strain, as observed in 4-carboxy-2-nitrophenylboronic acid .
Hypothetical Synthesis Pathways
Grignard-Based Approach
A plausible synthesis route parallels the method used for 2,4,6-trimethylphenylboronic acid :
-
Grignard Formation: React 2-bromo-6-methylphenylethane with magnesium in tetrahydrofuran (THF) under reflux to generate the corresponding Grignard reagent.
-
Boronation: Treat the Grignard reagent with trimethyl borate at low temperatures (-78°C), followed by gradual warming to room temperature.
-
Acidic Workup: Quench the reaction with hydrochloric acid, extract the product, and purify via recrystallization .
This method typically yields ~85% for similar substrates but may require optimization due to the ethyl group’s steric demands .
Alternative Methods
-
Direct Borylation: Transition-metal-catalyzed borylation of 2-ethyl-6-methylbromobenzene using palladium or nickel catalysts.
-
Cross-Coupling Followed by Hydrolysis: Suzuki coupling of a haloarene with a boronate ester, followed by acidic hydrolysis.
Physicochemical Properties
Table 2: Predicted Collision Cross Sections (CCS)
The compound’s water solubility is expected to be low, akin to 2-methylthiophenylboronic acid (slightly soluble) , due to hydrophobic alkyl substituents. The pKa of the boronic acid group is predicted to be ~8.5 , consistent with other arylboronic acids.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
Like 2-tolylboronic acid , this compound could serve as a coupling partner for synthesizing biaryl structures. The ethyl and methyl groups may enhance steric control, improving regioselectivity in reactions with hindered substrates.
Asymmetric Catalysis
Rhodium-catalyzed 1,4-additions to enones, as demonstrated with 2-methylbenzeneboronic acid , represent a potential application. The ethyl group’s electron-donating effects might modulate reaction rates and enantioselectivity.
Pharmaceutical Intermediates
Boronic acids are key in developing protease inhibitors and chemotherapeutic agents . While no specific studies exist for this derivative, its structural features align with farnesyl pyrophosphate synthase inhibitors .
Analytical Characterization Strategies
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the [M+H]⁺ ion (m/z 165.10814) and [M+Na]⁺ ion (m/z 187.09008) can confirm molecular identity . Collision-induced dissociation (CID) patterns may further elucidate fragmentation pathways.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Expected signals include a singlet for the methyl group (δ 2.3–2.5 ppm), a quartet for the ethyl group’s CH₂ (δ 1.2–1.4 ppm), and aromatic protons as a multiplet (δ 6.8–7.2 ppm).
-
¹¹B NMR: A resonance near δ 30 ppm, typical for arylboronic acids .
Future Research Directions
-
Experimental Property Determination: Melting point, solubility, and stability studies.
-
Catalytic Applications: Screening in palladium- or rhodium-catalyzed reactions.
-
Biological Activity Profiling: Antitumor or antimicrobial assays.
-
Crystallographic Studies: Resolving steric effects on boron geometry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume